4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide
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Overview
Description
4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide is a complex organic compound with a unique structure that combines a benzofuran moiety with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide typically involves the condensation of 6,7-dihydro-5H-1-benzofuran-4-carbaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the imine group can produce amines.
Scientific Research Applications
4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved conductivity or stability
Mechanism of Action
The mechanism of action of 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide shares structural similarities with other benzofuran derivatives and sulfonamides.
Benzofuran derivatives: These compounds often exhibit similar biological activities due to the presence of the benzofuran ring.
Sulfonamides: These compounds are known for their antibacterial properties and are widely used in medicinal chemistry
Uniqueness
What sets this compound apart is its unique combination of a benzofuran moiety with a sulfonamide group. This dual functionality allows it to interact with a broader range of molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-7-12(8-6-11)21(18,19)17-16-14-3-2-4-15-13(14)9-10-20-15/h5-10,17H,2-4H2,1H3/b16-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHKSKGOOKEXJN-PEZBUJJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC3=C2C=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CCCC3=C2C=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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